5-Tert-butyl-2-methyl-1,3-dinitrobenzene
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Overview
Description
2-methyl-1,3-dinitro-5-tert-butyl-benzene is an organic compound with the molecular formula C11H14N2O4 It is a derivative of benzene, characterized by the presence of two nitro groups, a methyl group, and a tert-butyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1,3-dinitro-5-tert-butyl-benzene typically involves nitration reactions. One common method is the nitration of 2-methyl-5-tert-butyl-benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of 2-methyl-1,3-dinitro-5-tert-butyl-benzene follows similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for efficient and scalable production of the compound. Safety measures are crucial due to the exothermic nature of nitration reactions and the handling of strong acids.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1,3-dinitro-5-tert-butyl-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of diamine derivatives.
Substitution: Formation of halogenated nitrobenzene derivatives.
Scientific Research Applications
2-methyl-1,3-dinitro-5-tert-butyl-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-1,3-dinitro-5-tert-butyl-benzene involves its interaction with molecular targets through its nitro and tert-butyl groups. The nitro groups can participate in redox reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include electrophilic and nucleophilic interactions, depending on the specific reaction conditions and target molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-dibromo-5-tert-butylbenzene: Similar structure with bromine substituents instead of nitro groups.
Musk ambrette: Contains tert-butyl and nitro groups but differs in the overall structure and functional groups.
Uniqueness
2-methyl-1,3-dinitro-5-tert-butyl-benzene is unique due to the combination of its nitro and tert-butyl groups, which impart distinct chemical properties and reactivity. This combination allows for specific applications in synthesis and research that are not achievable with other similar compounds.
Properties
CAS No. |
4162-89-4 |
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Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
5-tert-butyl-2-methyl-1,3-dinitrobenzene |
InChI |
InChI=1S/C11H14N2O4/c1-7-9(12(14)15)5-8(11(2,3)4)6-10(7)13(16)17/h5-6H,1-4H3 |
InChI Key |
WOVNZYUOPUALPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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